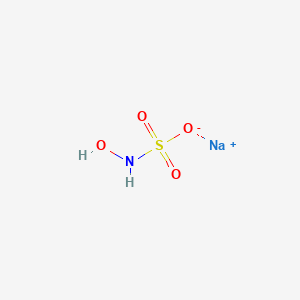
Potassium hydrogen diiodate
Vue d'ensemble
Description
Potassium hydrogen diiodate, also known as Potassium biiodate, is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .
Synthesis Analysis
Potassium hydrogen diiodate is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .Molecular Structure Analysis
The molecular weight of Potassium hydrogen diiodate is 389.91 g/mol . The chemical formula is KH(IO₃)₂ .Chemical Reactions Analysis
Potassium hydrogen diiodate is used in standardizing bases . It acts as an oxidizing agent and serves as an intermediate for the synthesis of potassium iodate . It is also used as an analysis reagent .Physical And Chemical Properties Analysis
Potassium hydrogen diiodate has a molar mass of 389.91 g/mol . It has a pH value of 1 - 2 (50 g/l, H₂O, 20 °C) and a bulk density of 1750 kg/m3 . It is soluble in water with a solubility of 13 g/l .Applications De Recherche Scientifique
Inorganic Reagents
Potassium hydrogen diiodate is used as a reagent in classical inorganic analysis . It’s a type of salt that’s used in various chemical reactions to help identify, detect, or quantify other substances.
Oxidizing Agent
Due to its oxidizing properties, Potassium hydrogen diiodate can be used as an oxidizing agent . This means it can accept electrons from other substances in a chemical reaction, making it useful in a variety of scientific and industrial processes.
Corrosion Studies
Potassium hydrogen diiodate may be corrosive to metals . This property could make it useful in studies related to corrosion, particularly in understanding how certain metals react with corrosive substances.
Antibacterial Activity
There is some evidence to suggest that Potassium hydrogen diiodate could be used in systems with antibacterial activity . For example, it could be encapsulated in reactive liposomes along with a glucose oxidase-peroxidase system to create an antibacterial effect.
Nanotechnology
Potassium hydrogen diiodate may also have applications in nanotechnology . Its high purity, submicron, and nanopowder forms could be used in the production of nanoscale devices or materials.
Mécanisme D'action
Target of Action
Potassium hydrogen diiodate (KH(IO3)2) is a chemical compound with a molecular weight of 389.91 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s important to note that the compound is an oxidizer , which suggests it may interact with other substances by accepting electrons and causing oxidation reactions.
Pharmacokinetics
Its solubility is reported to be 13 g/L , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium hydrogen diiodate. For instance, its corrosive properties may be enhanced in certain conditions . .
Safety and Hazards
Potassium hydrogen diiodate may intensify fire as it is an oxidizer . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored away from clothing and other combustible materials . Direct contact or inhalation of its dust, fume, gas, mist, vapors, or spray should be avoided . After handling, skin should be washed thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn while handling it .
Propriétés
IUPAC Name |
potassium;iodic acid;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYDTMSDROWHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O.[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI2KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065477 | |
| Record name | Potassium hydrogen diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hydrogen diiodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16822 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium hydrogen diiodate | |
CAS RN |
13455-24-8 | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), potassium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium hydrogen diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen diiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)


![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)







